molecular formula C17H14ClNO3 B15208636 4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate

4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate

Cat. No.: B15208636
M. Wt: 315.7 g/mol
InChI Key: DIOPCQCRKSSZAM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol under specific conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

2-[4-(chloromethyl)phenyl]ethyl 1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C17H14ClNO3/c18-10-13-3-1-12(2-4-13)7-8-21-17(20)14-5-6-16-15(9-14)19-11-22-16/h1-6,9,11H,7-8,10H2

InChI Key

DIOPCQCRKSSZAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOC(=O)C2=CC3=C(C=C2)OC=N3)CCl

Origin of Product

United States

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